molecular formula C16H20N2O6S B2851468 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034311-68-5

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2851468
CAS RN: 2034311-68-5
M. Wt: 368.4
InChI Key: WSNHILGIJRAYOX-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of medications .


Molecular Structure Analysis

The compound contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). It also contains an ethoxy group and a benzofuran group, which is a fused aromatic ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, sulfonamides are typically crystalline solids that are slightly soluble in water .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Sulfonamides, including compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, have been instrumental in developing analytical methods for determining antioxidant activity. These methods are critical in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) rely on spectrophotometry to assess the kinetics or equilibrium state of antioxidant activities in samples, highlighting the role of sulfonamides in facilitating these evaluations (Munteanu & Apetrei, 2021).

Therapeutic and Environmental Implications

The therapeutic significance of sulfonamides, covering a range from antimicrobials to anticancer agents, has been widely documented. These compounds have been pivotal in treating various diseases due to their antibacterial, antifungal, and antitumor properties. Research highlights the structural diversity and the development of sulfonamide derivatives, underscoring their ongoing importance in medicinal chemistry and drug design (Elgemeie et al., 2016).

Environmental studies have also delved into the impact of sulfonamides, investigating their fate and behavior in aquatic environments. These studies are crucial for understanding the ecological consequences of sulfonamide presence, stemming from pharmaceutical and veterinary use, and their role in microbial population shifts potentially hazardous to human health (Baran et al., 2011).

Mechanism of Action

Target of Action

It is known that similar compounds with a 2,5-dioxopyrrolidin-1-yl group have been used as protein crosslinkers . They can react with monoclonal antibodies to modify lysine residues .

Mode of Action

The mode of action of this compound is likely related to its ability to crosslink proteins. The 2,5-dioxopyrrolidin-1-yl group in the compound can react with primary amine groups in proteins, leading to the formation of covalent bonds . This can result in changes to the protein’s structure and function.

Pharmacokinetics

A related compound demonstrated high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450 . These properties suggest that the compound may have favorable pharmacokinetic characteristics.

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the reactivity of the 2,5-dioxopyrrolidin-1-yl group with primary amines is typically optimal in the pH range of 6.5-8.5 .

Safety and Hazards

Sulfonamides can cause a variety of side effects, including allergic reactions. They should be used with caution in individuals with a known allergy to sulfonamides .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being developed as a drug, future research would likely focus on clinical trials to determine its safety and efficacy .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S/c19-15-3-4-16(20)18(15)7-10-23-9-6-17-25(21,22)13-1-2-14-12(11-13)5-8-24-14/h1-2,11,17H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHILGIJRAYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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